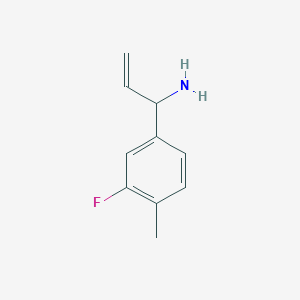
1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C10H12FN It is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of the starting materials, reaction optimization, and purification of the final product .
化学反応の分析
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form the corresponding saturated amine.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets. The presence of the fluoro and methyl groups enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
類似化合物との比較
- 1-(4-Methylphenyl)prop-2-EN-1-amine
- 1-(3-Chloro-4-methylphenyl)prop-2-EN-1-amine
- 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine
Uniqueness: 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications .
生物活性
1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine, a member of the phenylpropylamine class, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, significantly influence its chemical properties and biological interactions.
- Molecular Formula : C10H12FN
- Molecular Weight : 165.21 g/mol
- Key Structural Features :
- Fluorine atom enhances lipophilicity.
- Methyl group influences receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable interactions with neurotransmitter receptors, suggesting potential applications in treating conditions such as depression and anxiety. Its ability to modulate signaling pathways and influence enzyme activity contributes to its therapeutic potential .
The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction may enhance neurotransmitter release and receptor activity, which are crucial for mood regulation and cognitive functions .
Therapeutic Applications
This compound is being investigated for its potential in:
- Neurological Disorders : Modulating neurotransmitter systems could provide therapeutic benefits for conditions like depression and anxiety.
- Cancer Treatment : Preliminary studies suggest it may inhibit certain cancer cell lines by interfering with critical cellular signaling pathways .
Table 1: Summary of Biological Activities
Case Study: Neurological Effects
In a study focusing on the effects of this compound on animal models, significant improvements in depressive behavior were observed following administration. The compound's ability to modulate serotonin levels was highlighted as a key mechanism behind these effects .
Case Study: Anticancer Activity
Another investigation examined the compound's effects on various cancer cell lines, including leukemia and melanoma. Results indicated that it could effectively reduce cell viability by inducing apoptosis through modulation of cell signaling pathways related to growth factor receptors .
Synthesis and Structural Studies
The synthesis of this compound typically involves several key steps:
- Formation of the Phenyl Ring : Utilizing aromatic substitution reactions.
- Fluorination : Incorporating fluorine into the aromatic system to enhance biological activity.
- Amine Functionalization : Finalizing the structure with amine groups for receptor interaction.
These synthetic routes allow for efficient production in laboratory settings, enabling further research into its biological properties .
特性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
1-(3-fluoro-4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3 |
InChIキー |
IWYIGOHZXIOOKM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C=C)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















